Ethylenediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, N,N'-dioxide
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Overview
Description
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide is a chemical compound known for its unique structure and properties It is characterized by the presence of ethylenediamine as the core structure, with four 2-chloroethyl groups attached to the nitrogen atoms, and an additional two oxygen atoms forming dioxides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide typically involves the reaction of ethylenediamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with 2-chloroethyl groups. The reaction is usually conducted at a temperature range of 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is purified through distillation or recrystallization to remove any impurities and ensure the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The 2-chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce simpler amine derivatives. Substitution reactions result in the replacement of 2-chloroethyl groups with other functional groups.
Scientific Research Applications
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide exerts its effects involves the interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to cross-linking and stabilization of molecular structures. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethylenediamine, N,N,N’,N’-tetrakis(2-bromoethyl)-, N,N’-dioxide
- Ethylenediamine, N,N,N’,N’-tetrakis(2-iodoethyl)-, N,N’-dioxide
- Ethylenediamine, N,N,N’,N’-tetrakis(2-fluoroethyl)-, N,N’-dioxide
Uniqueness
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide is unique due to the presence of 2-chloroethyl groups, which confer specific reactivity and properties. Compared to its analogs with different halogen atoms, the chloroethyl groups provide a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
99976-50-8 |
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Molecular Formula |
C10H20Cl4N2O2 |
Molecular Weight |
342.1 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(2-chloroethyl)ethane-1,2-diamine oxide |
InChI |
InChI=1S/C10H20Cl4N2O2/c11-1-5-15(17,6-2-12)9-10-16(18,7-3-13)8-4-14/h1-10H2 |
InChI Key |
BNYKQCCUTTYKGI-UHFFFAOYSA-N |
Canonical SMILES |
C(C[N+](CCCl)(CCCl)[O-])[N+](CCCl)(CCCl)[O-] |
Origin of Product |
United States |
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